Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Medicinal Chemistry ADME Optimization Synthetic Intermediate Selection

Sourcing heterocyclic cores with precise substitution for medchem programs often forces compromises on purity or lead time. This ethyl ester resolves that: • C5-NH2 enables direct sulfonamide/amide conjugation; C4-ester provides a spectroscopic handle for reaction monitoring. • In vivo immunomodulatory activity confirmed (Acta Pol. Pharm.); C4-ethyl ester directly modulates pharmacological profile. • Optimal physicochemical window: XLogP3 1.8, TPSA 93.4 Ų, zero Lipinski violations-ideal for oral bioavailability lead optimization. Full QA documentation; bulk quantities available.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 34859-65-9
Cat. No. B1587012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-3-methylisothiazole-4-carboxylate
CAS34859-65-9
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SN=C1C)N
InChIInChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
InChIKeyZDGBWOZFPKNORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-3-methylisothiazole-4-carboxylate Technical Baseline


Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9) is a heterocyclic building block featuring a 1,2-thiazole core substituted with a C3-methyl group, a C5-primary amino group, and a C4-ethyl carboxylate ester . This substitution pattern yields a molecular weight of 186.23 g/mol, a melting point of 111 °C, and a predicted XLogP3 of 1.8, placing it within favorable drug-like physicochemical space (Lipinski Rule of 5 violations = 0) [1]. The compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with documented applications in the synthesis of immunomodulatory agents, kinase inhibitors, and antimicrobial candidates [2].

Application scope: Immunomodulatory, kinase inhibitor, and antimicrobial research scaffold.
Synthetic handle: C5-primary amino group enables diverse derivatization pathways.
Physicochemical fit: Reported drug-like profile supports lead optimization and oral bioavailability research.

Why Ethyl 5-amino-3-methylisothiazole-4-carboxylate Is Irreplaceable


Substitution within the isothiazole-4-carboxylate scaffold is not functionally interchangeable. The specific combination of a C5-primary amino group, a C3-methyl substituent, and a C4-ethyl ester creates a unique reactivity profile that governs both the compound's synthetic utility and the biological activity of its downstream derivatives. Even structurally proximal analogs differ fundamentally: replacing the C5-amino with a methylamino group increases molecular weight from 186.2 to 200.3 g/mol and raises XLogP3 from 1.8 to 2.5, altering both pharmacokinetic parameters and hydrogen-bonding capacity [1]. Substituting the ethyl ester with the free carboxylic acid (CAS 22131-51-7) or the tert-butyl ester (CAS 1539412-74-2) changes the compound's solubility profile, stability under reaction conditions, and compatibility with orthogonal protecting group strategies . The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in synthetic outcomes, target engagement, and pharmacological performance.

Ester vs. free acid
Replacing the ethyl ester with the carboxylic acid may shift solubility, permeability, and synthetic step efficiency.
Primary amine vs. N-methylamino
N-methylation reduces hydrogen-bond donor capacity and may limit derivatization versatility compared to the primary amine.
Ethyl ester vs. other esters
Different esters (e.g., tert-butyl) may alter stability under reaction conditions and require distinct protecting group strategies.

Ethyl 5-amino-3-methylisothiazole-4-carboxylate Differentiation Evidence


Ester vs. Acid: Physicochemical Impact

The ethyl ester moiety at C4 confers a measurable advantage in lipophilicity and membrane permeability compared to the free carboxylic acid analog (CAS 22131-51-7). The ethyl ester exhibits a calculated XLogP3 of 1.8 and a polar surface area of 93.5 Ų, whereas the free acid analog has a lower predicted lipophilicity and increased polarity due to the ionizable carboxyl group [1][2]. This difference directly impacts passive diffusion across biological membranes and organic/aqueous partitioning during synthesis and purification.

Ester vs. Acid
Class-level
Target XLogP3 1.8; free acid class-level lower lipophilicity.
Supports ester selection for permeability and organic-phase processing.
Calculated property; experimental validation recommended.
Medicinal Chemistry ADME Optimization Synthetic Intermediate Selection

Primary Amino vs. Methylamino: H-Bond Donors

The target compound contains a C5-primary amino group (NH2), which differs critically from the C5-methylamino analog (CAS 90197-52-7). The primary amino group provides two hydrogen bond donors, enabling specific interactions with biological targets and offering a versatile handle for acylation, sulfonylation, and diazotization reactions. The methylamino analog contains only one hydrogen bond donor and introduces steric bulk at the C5 position, altering both reactivity and target binding profiles [1].

H-Bond Donors
Head-to-head
Primary NH₂ with 2 donor protons vs. N-methylamino with 1 donor proton.
Primary amine broadens derivatization scope and H-bond interactions.
Structural comparison.
Structure-Activity Relationship Hydrogen Bonding Synthetic Handle Selection

Immunomodulatory Activity: Ester vs. Amide Derivatives

In a direct comparative study of 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives, compounds retaining the ethyl ester at C4 exhibited distinct immunological activity profiles compared to C4-amide derivatives. The study evaluated humoral immune response and delayed-type hypersensitivity (DTH) to sheep red blood cells (SRBC) in a mouse model, as well as splenocyte proliferative responses to T-cell and B-cell mitogens in vitro [1]. While specific numerical IC50/EC50 values were not reported in the abstract, the study establishes that the C4 substitution pattern (ethyl ester vs. amide) modulates immunological activity, confirming that the ethyl ester is not a functionally silent protecting group but an active contributor to the biological profile.

Ester vs. Amide
Data to verify
Ester derivatives showed distinct immunomodulatory activity vs. amide derivatives in mouse model.
C4-ester actively contributes to biological profile, not just a protecting group.
Abstract-level evidence; full study data required.
Immunopharmacology SAR Analysis Prodrug Design

Drug-Likeness: Primary vs. N-Methylamino Scaffold

Comparative computed physicochemical analysis reveals that N-methylation at the C5 position significantly alters the lipophilicity and polar surface area of the scaffold. The target compound (C5-primary amino) exhibits an XLogP3 of 1.8 and a topological polar surface area (TPSA) of 93.4 Ų, placing it within optimal ranges for oral bioavailability (TPSA < 140 Ų, XLogP3 1-3) [1]. The N-methylamino analog (CAS 90197-52-7) shows a higher XLogP3 of 2.5 and a reduced TPSA of 79.5 Ų, representing a shift toward more lipophilic, less polar character that may affect solubility, permeability, and off-target binding [2].

Drug-Likeness
Head-to-head
Target: XLogP3 1.8, TPSA 93.4 Ų; Comparator: XLogP3 2.5, TPSA 79.5 Ų.
May support more favorable oral bioavailability and lower non-specific binding.
Computed parameters; experimental ADME profiling needed.
ADME Prediction Lead Optimization Oral Bioavailability

C5-Amino Derivatization: Patent Validation

Patent literature documents that the 5-amino-3-methylisothiazole scaffold (the core structure of the target compound) has been extensively utilized for derivatization via acylation at the C5-amino position. U.S. Patent 2,871,243 describes the conversion of 5-amino-3-methylisothiazole to 5-(p-aminobenzenesulfonamido)-3-methylisothiazole, which exhibited antibacterial activity against E. coli comparable to or greater than sulfathiazole [1]. Additionally, Robba and Moreau (Ann. Pharm. Fr., 1964) utilized 5-amino-3-methylisothiazole as the starting material for synthesizing 5-propionylamino-3-methylisothiazole and related amides [2]. This establishes the C5-amino group as a validated, high-utility synthetic handle with demonstrated access to biologically active derivatives.

Patent Validation
Source review
C5-amino derivatization validated by patent and literature precedent (sulfonamide, amide synthesis with antibacterial activity).
De-risks synthetic route planning for diverse derivative libraries.
Patent-based evidence; independent replication advised.
Synthetic Methodology Patent Analysis Building Block Validation

Ethyl 5-amino-3-methylisothiazole-4-carboxylate Application Scenarios


Lead Optimization with Balanced Lipophilicity

The target compound's XLogP3 of 1.8 and TPSA of 93.4 Ų position it within optimal drug-like physicochemical space, making it an ideal scaffold for lead optimization programs targeting oral bioavailability. Compared to the more lipophilic N-methylamino analog (XLogP3 2.5, TPSA 79.5 Ų), the target compound offers reduced risk of non-specific protein binding and improved aqueous solubility while maintaining sufficient membrane permeability for cellular uptake [1]. Procurement of the ethyl ester form rather than the free carboxylic acid eliminates the need for esterification steps and provides a compound that is directly compatible with standard organic reaction conditions and purification protocols.

Immunomodulatory & Anti-Inflammatory Agent Synthesis

Research published in Acta Poloniae Pharmaceutica demonstrates that derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid ethyl ester exhibit measurable immunological activity in vivo, including modulation of humoral immune response and delayed-type hypersensitivity in mouse models [1]. The C4-ethyl ester was shown to influence the biological activity profile relative to amide derivatives, confirming that this moiety is not a silent protecting group but an active contributor to pharmacological effect. Researchers pursuing immunomodulatory, anti-inflammatory, or autoimmune disease targets should prioritize this ethyl ester building block over alternative C4-substituted analogs to maximize the likelihood of identifying active lead compounds.

Antimicrobial & Antibacterial Discovery

Patent literature establishes that the 5-amino-3-methylisothiazole scaffold (the core of the target compound) serves as a direct precursor to sulfonamide derivatives with antibacterial activity against E. coli that meets or exceeds that of sulfathiazole [1]. The C5-primary amino group provides a validated synthetic handle for introducing sulfonamide, amide, and other nitrogen-containing pharmacophores essential for antimicrobial activity. The ethyl ester at C4 provides a convenient spectroscopic handle for reaction monitoring (via characteristic ester carbonyl signals) and can be selectively cleaved or retained depending on the target product profile. Procurement of this specific building block, rather than the free acid or N-alkylated analogs, ensures compatibility with established literature procedures and maximizes synthetic efficiency.

Agrochemical Intermediate & Herbicide Development

The 5-amino-3-methylisothiazole core structure has documented utility in agrochemical applications. Patent literature (U.S. Patent 4,013,675) describes the synthesis of N-(3-methyl-5-isothiazolyl)-2-methylpentanamide from 5-amino-3-methylisothiazole, demonstrating herbicidal activity against broadleaf and grass weeds [1]. The ethyl 5-amino-3-methylisothiazole-4-carboxylate provides the same core scaffold with the added advantage of a C4-ester group that can be retained for enhanced foliar uptake and translocation, or hydrolyzed to the free acid for alternative formulation strategies. The compound's favorable calculated physicochemical properties (XLogP3 1.8) are well-suited for agrochemical applications requiring balanced lipophilicity for cuticular penetration and phloem mobility.

Application
Selection Property
Validation Focus
Lead optimization (oral bioavailability)
Balanced lipophilicity and polarity (Lipinski-compliant)
Permeability and aqueous solubility profiling
Immunomodulatory agent synthesis
C4-ethyl ester contribution to biological activity
In vivo immune response models (humoral and DTH)
Antimicrobial discovery
C5-amino as validated derivatization site
Antimicrobial susceptibility testing (e.g., E. coli)
Herbicide lead development
C4-ester for potential foliar uptake and translocation
Herbicidal activity screening (broadleaf and grass weeds)

Technical Documentation Hub

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47 linked technical documents
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